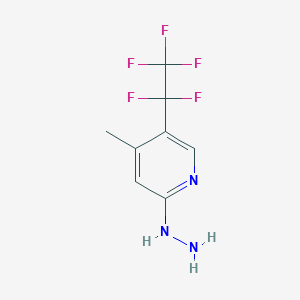
(4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-hydrazine is a chemical compound with a unique structure that includes a pyridine ring substituted with a methyl group and a pentafluoroethyl group, as well as a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-hydrazine typically involves the reaction of 4-methyl-5-pentafluoroethyl-pyridine with hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Material: 4-Methyl-5-pentafluoroethyl-pyridine
Reagent: Hydrazine
Solvent: Ethanol or Methanol
Conditions: Heating to reflux
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The methyl and pentafluoroethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Azo compounds
Reduction: Reduced pyridine derivatives
Substitution: Halogenated or nucleophile-substituted derivatives
Scientific Research Applications
(4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-hydrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-methanol
- (4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-amine
Uniqueness
(4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-hydrazine is unique due to the presence of both a hydrazine moiety and a pentafluoroethyl group, which confer distinct chemical and biological properties
Biological Activity
The compound (4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-hydrazine is a hydrazine derivative characterized by a unique structure that includes a pyridine ring substituted with pentafluoroethyl and methyl groups. The presence of multiple fluorine atoms enhances its chemical reactivity and biological properties, making it a compound of interest in medicinal chemistry and agrochemicals. This article explores the biological activities associated with this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features strong electron-withdrawing fluorine atoms that significantly influence its lipophilicity and metabolic stability.
Biological Activities
Various studies have indicated that hydrazine derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus .
- Anticancer Properties : Research indicates that hydrazines can inhibit tumor cell proliferation. For instance, some derivatives have demonstrated significant activity against cancer cell lines through mechanisms such as apoptosis induction .
- Anti-inflammatory Effects : Certain hydrazine compounds have been shown to reduce inflammation markers, making them potential candidates for treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many hydrazine derivatives act as inhibitors for various enzymes involved in disease pathways, such as cyclooxygenase (COX) for anti-inflammatory effects.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels, which can lead to oxidative stress in cancer cells, promoting apoptosis.
Case Studies
Several case studies highlight the biological activities of related hydrazine compounds:
- Anticancer Activity : A study conducted on a series of hydrazone derivatives showed promising results in inhibiting the growth of breast cancer cells. The mechanism involved the induction of apoptosis through mitochondrial pathways .
- Anti-inflammatory Effects : Research on specific hydrazine derivatives demonstrated significant inhibition of TNF-α and IL-6 production in vitro, indicating potential for treating inflammatory conditions .
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial properties of various hydrazine derivatives against common pathogens, finding that certain derivatives had MIC values comparable to standard antibiotics .
Data Table: Biological Activity Overview
Properties
Molecular Formula |
C8H8F5N3 |
|---|---|
Molecular Weight |
241.16 g/mol |
IUPAC Name |
[4-methyl-5-(1,1,2,2,2-pentafluoroethyl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C8H8F5N3/c1-4-2-6(16-14)15-3-5(4)7(9,10)8(11,12)13/h2-3H,14H2,1H3,(H,15,16) |
InChI Key |
LQYRBFBYLBKWOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(C(F)(F)F)(F)F)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















